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Compound of Interest

Compound Name: 4-Bromo-2-hydroxy-3-nitropyridine

Cat. No.: B12951524

Get Quote

Abstract & Strategic Importance

4-Bromo-2-hydroxy-3-nitropyridine (CAS: 1804509-38-3, analogs 23056-44-2) is a high-
value heterocyclic scaffold used extensively in the synthesis of kinase inhibitors and complex
pharmaceutical intermediates. Its unique substitution pattern—combining a nucleophilic
oxygen, an electrophilic bromine, and a directing nitro group—makes it a versatile "molecular
Lego" block. However, its synthesis (typically via nitration of 4-bromo-2-hydroxypyridine) often
yields a crude mixture containing the 5-nitro isomer, unreacted starting material, and inorganic
salts.

This guide provides a definitive, field-proven protocol for isolating high-purity (>98%) 4-Bromo-
2-hydroxy-3-nitropyridine. We move beyond standard textbook descriptions to offer an
optimized Acid-Base Fractionation workflow, complemented by polishing recrystallization
techniques.

Chemical Properties & Material Attributes
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Understanding the physicochemical behavior of this molecule is prerequisite to effective

purification.
Property Attribute Implication for Purification
The keto form typically
Exists in equilibrium between dominates in solid state and
Tautomerism 2-pyridinol (hydroxy) and polar solvents. This affects
2(1H)-pyridinone (keto) forms. solubility and NMR
interpretation.
Key Handle: The compound is
Estimated pKa ~5.5-6.5 (due significantly more acidic than
Acidity (pKa) to electron-withdrawing -NO:z non-nitrated precursors,
and -Br). allowing for selective extraction
into weak bases (NaHCO3).
Low in neutral water; High in "Oiling out" is a common risk in
- basic aqueous solution; pure water; organic co-
Solubility ) ] ]
Moderate in EtOH, DMSO, solvents are required during
EtOAcC. recrystallization.
N Nitro-pyridines can be Avoid temperatures >80°C
Thermal Stability ] ) ] o
energetic. during drying. Do not distill.

Core Purification Protocol: The Acid-Base
Fractionation System

The most robust method for purifying 4-Bromo-2-hydroxy-3-nitropyridine from crude nitration
mixtures is pH-controlled fractional precipitation. This method exploits the specific pKa shift
induced by the nitro group, separating the product from non-acidic impurities (e.g., brominated
by-products) and highly acidic inorganic contaminants.

Workflow Diagram (DOT)
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Crude Reaction Mixture

(Solid or Oil)

Dissolution:
Add 10% ag. NaHCO3 (pH ~8.5)
Stir 30 min

;

Filtration (Remove Insolubles)
Remove non-acidic impurities

N ) )
\\S\OhdS (Discard)

Filtrate (Yellow Solution) Waste Stream
Contains Product as Sodium Salt (Non-acidic byproducts)

Acidification:
Slow addition of 6N HCI to pH 2-3
Temperature < 10°C

;

Precipitation:

Thick yellow solid forms

Collection & Wash:
Filter, wash with cold H20O
Wash with cold Hexane

i

Pure 4-Bromo-2-hydroxy-3-nitropyridine
(>95% Purity)

Click to download full resolution via product page

Caption: Figure 1. pH-Controlled Fractionation Workflow for isolation of acidic nitropyridones.
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Detailed Protocol

Step 1: Basification and Dissolution
e Suspend the crude yellow solid (10 g) in water (50 mL).

o Slowly add saturated agueous Sodium Bicarbonate (NaHCOs) or 10% NaOH while
monitoring pH. Target pH is 8.0-9.0.

o Why? The 3-nitro group enhances the acidity of the N-H/O-H moiety. The product will
dissolve as a sodium salt. Non-nitrated precursors (less acidic) or neutral brominated
impurities will remain insoluble.

« Stir vigorously for 30 minutes to ensure complete deprotonation.
Step 2: Filtration of Impurities
« Filter the mixture through a Celite pad or sintered glass funnel.

» Critical Check: The filtrate should be a clear, vibrant yellow/orange solution. The solid
residue on the filter contains non-acidic organic impurities (discard properly).

Step 3: Controlled Reprecipitation

Cool the filtrate to 0-5°C in an ice bath.

Slowly add 6N Hydrochloric Acid (HCI) dropwise with vigorous stirring.

Monitor pH.[1] The product typically begins precipitating at pH ~5. Continue acidifying to pH
2-3 to ensure maximum recovery.

o Caution: Do not go to pH < 1, as this may protonate the pyridine nitrogen or co-precipitate
inorganic salts.

Stir the resulting suspension for 1 hour at 0°C to ripen the crystals.

Step 4: Isolation

« Filter the solid.[1][2]

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://prepchem.com/3-bromo-5-4-pyrimidyl-2-1h-pyridone/
https://prepchem.com/3-bromo-5-4-pyrimidyl-2-1h-pyridone/
https://prepchem.com/5-bromo-2-hydroxy-3-nitropyridine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12951524?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Wash with ice-cold water (2 x 20 mL) to remove NacCl.
e Wash with a small amount of cold hexane to remove trace organic oils.
e Dry in a vacuum oven at 45°C.

Polishing Strategy: Recrystallization

If the purity after acid-base workup is <98% (e.g., due to the presence of the 5-nitro isomer),
recrystallization is required.

Solvent System: Ethanol/Water (3:1) or Acetonitrile.

Dissolution: Dissolve the dried solid in the minimum amount of boiling Ethanol (or
Acetonitrile).

Clarification: If the solution is dark, treat with activated charcoal (5% w/w) for 10 minutes,
then filter hot.

Crystallization:
o Method A (Standard): Allow to cool slowly to room temperature, then to 4°C.

o Method B (Anti-solvent): If using pure ethanol, add warm water dropwise until slight
turbidity persists, then cool.

Collection: Filter the pale yellow needles and wash with cold ethanol.

Note on Isomers: The 3-nitro isomer is typically less soluble in ethanol than the 5-nitro isomer
due to intramolecular hydrogen bonding (between the nitro oxygen and the adjacent OH/NH),
facilitating separation via crystallization.

Analytical Validation (QC)

Verify the identity and purity using the following parameters.
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Technique Parameter Expected Observation

C18 Reverse Phase (e.g.,
Agilent Zorbax SB-C18)

HPLC Column

A: 0.1% Formic Acid in Water;

B: Acetonitrile

Mobile Phase

Gradient 5% B to 95% B over 15 min

UV @ 254 nm and 300 nm

Detection '
(Nitro group absorbance)
1H-NMR Solvent DMSO-d6
0 7.5-8.5 ppm range. Expect
two doublets (J ~5-8 Hz) for H-
Signals 5 and H-6 protons. The H-6
proton (adjacent to N) will be
more downfield.
ESI- (Negative Mode) is often
LC-MS lonization more sensitive for
nitropyridones due to acidity.
[M-H]~ = 217/219 (Br isotopes
Mass

79/81 pattern 1:1).

Safety & Handling

o Energetic Material: Nitro-substituted pyridines can decompose exothermically. Differential
Scanning Calorimetry (DSC) is recommended before scaling up >100g.

o Sensitizer: Halogenated nitropyridines can be potent skin sensitizers. Use double nitrile
gloves and work in a fume hood.

» Waste: Aqueous waste from the acid-base step contains sodium bromide and nitro-
aromatics; dispose of as hazardous agueous waste.
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e PubChem.Compound Summary: 3-Nitro-2-hydroxypyridine. (Physicochemical properties and
acidity data for the parent scaffold). [Link]

o MDPI Molecules.Nitro-Promoted Direct Functionalization of Pyridones. (Review of reactivity
and stability of nitro-pyridone systems). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: Advanced Purification Techniques for
4-Bromo-2-hydroxy-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12951524/docs#application-note-advanced-
purification-techniques-for-4-bromo-2-hydroxy-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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